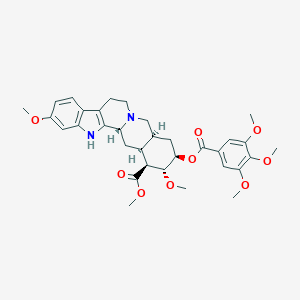
Santal
Overview
Description
Santal is a genus of trees and shrubs belonging to the family Santalaceae, which is native to tropical and subtropical regions of the world. It is a valuable plant for its medicinal, aromatic, and ornamental uses. Santal is also known as sandalwood, sandal, and Santalum album, and is commonly used in traditional medicine and perfumery. The essential oils extracted from santal have a wide range of therapeutic properties, including anti-inflammatory, antiseptic, and anti-cancer effects.
Scientific Research Applications
Ethnomedicinal Practices
Medicinal Plant Usage in Santal Tribes : The Santals, a tribal community in Bangladesh, have a rich history of medicinal plant use. Their traditional medicinal practitioners use various plant formulations to treat ailments like skin disorders, respiratory issues, gastrointestinal disorders, diabetes, cancer, malaria, paralysis, and more (Rahmatullah et al., 2010).
Quantitative Ethnomedicine Studies : A study on the Santal tribe in India revealed their use of 25 plants in 40 ethnomedicinal preparations, treating 27 diseases. The research emphasized the importance of leaves in their formulations and highlighted potential areas for scientific validation of these remedies (Rahaman & Karmakar, 2015).
Diverse Medicinal Plant Use : In Alipurduar, West Bengal, the Santal tribe uses 73 medicinal plants from 45 families to treat various diseases, indicating a rich diversity in their traditional medicinal practices (Mandal lowast et al., 2020).
Medicinal Plant Research
Isoflavone Glucoside in Pterocarpus Santalinus : Research identified a new isoflavone glucoside in Pterocarpus santalinus, a plant associated with the Santal term. This discovery contributes to the understanding of the plant's phytochemical properties (Veni & Rao, 2000).
Santalol as a Tyrosinase Inhibitor : A study on santalol, derived from santalum album, revealed its potential as a tyrosinase inhibitor. This could have applications in agriculture, food, and cosmetics to control melanin production (Ali et al., 2022).
Cultural and Social Aspects
Poverty and Health in Santal Narratives : A study explored how poverty and structural barriers impact the health and wellbeing of the Santal community, revealing the integral role of food and economic factors in their health perceptions (Dutta-Bergman, 2004).
Oral Health of Santal Children : An assessment in West Bengal focused on the oral health of Santal children, finding no significant gender differences in dental health but highlighting the need for improved healthcare in this community (Mandal et al., 2015).
properties
IUPAC Name |
3-(3,4-dihydroxyphenyl)-5-hydroxy-7-methoxychromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12O6/c1-21-9-5-13(19)15-14(6-9)22-7-10(16(15)20)8-2-3-11(17)12(18)4-8/h2-7,17-19H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEYQBKYISMRWQB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C2C(=C1)OC=C(C2=O)C3=CC(=C(C=C3)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Santal | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0033760 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
Santal | |
CAS RN |
529-60-2 | |
| Record name | Santal | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=529-60-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Santal | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0033760 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
222 - 223 °C | |
| Record name | Santal | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0033760 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















